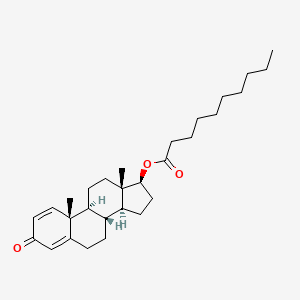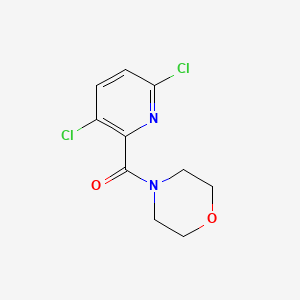
(3,6-Dichloropyridin-2-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Dichloropyridin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.1 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and a morpholino group attached to the methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloropyridin-2-yl)(morpholino)methanone typically involves the reaction of 3,6-dichloropyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride are often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3,6-Dichloropyridin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base to deprotonate the nucleophile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
Applications De Recherche Scientifique
(3,6-Dichloropyridin-2-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3,6-Dichloropyridin-2-yl)(morpholino)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing the function of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Dichloropyridin-3-yl)(morpholino)methanone: This compound has a similar structure but with chlorine atoms at different positions on the pyridine ring.
(3,5-Dichloropyridin-2-yl)(morpholino)methanone: Another similar compound with chlorine atoms at positions 3 and 5.
Uniqueness
(3,6-Dichloropyridin-2-yl)(morpholino)methanone is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from other dichloropyridine derivatives and useful in applications where these specific properties are advantageous.
Propriétés
Formule moléculaire |
C10H10Cl2N2O2 |
|---|---|
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
(3,6-dichloropyridin-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |
Clé InChI |
FRGIFQYKRHDRNX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



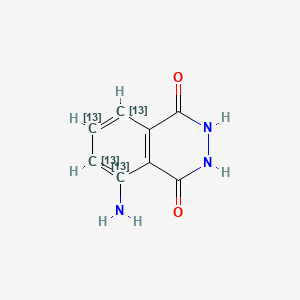

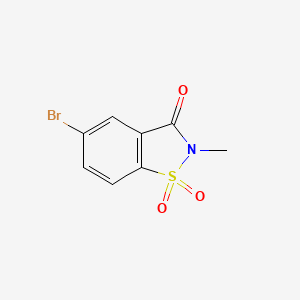
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)

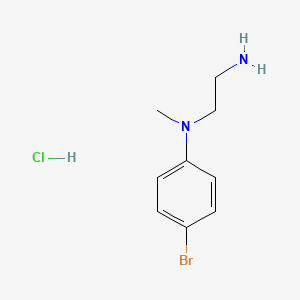
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)


![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)
